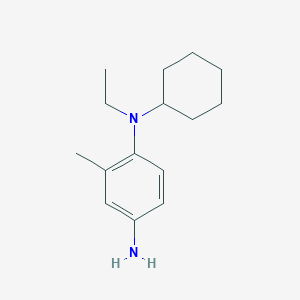![molecular formula C14H15NO3S B1420084 Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate CAS No. 1204298-44-1](/img/structure/B1420084.png)
Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate
Übersicht
Beschreibung
Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The thiazole ring is a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest for many researchers . Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are known to undergo a variety of chemical reactions. For instance, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen . The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of “Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate”, focusing on six unique applications. Each section provides detailed information based on the activities of similar thiazole-containing compounds and structure-activity relationships.
Antimicrobial Activity
Compounds with thiazole moieties have been shown to possess potent antimicrobial activity. For example, a compound with a dimethoxyphenyl moiety at the fourth position of the thiazole ring demonstrated inhibitory activity equivalent to that of the standard drug vancomycin .
Antidiabetic Activity
Thiazole derivatives have been synthesized and evaluated for their antidiabetic activity through α-amylase inhibition assays. This suggests that “Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate” could potentially be explored for antidiabetic applications .
Analgesic and Anti-inflammatory Activities
Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities, suggesting that our compound of interest may also be researched for these therapeutic effects .
Antitumor and Cytotoxic Activity
Thiazoles have been reported to exhibit cytotoxicity activity on human tumor cell lines, indicating potential applications in cancer research for tumor inhibition and cytotoxic studies .
Antioxidant Properties
Thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties, with some showing potent activity. This suggests that “Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate” could be investigated for its antioxidant potential .
Zukünftige Richtungen
Given the diverse biological activities of thiazole derivatives, future research could focus on the design and development of new compounds related to this scaffold to act as drug molecules with lesser side effects . Furthermore, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities could be explored .
Eigenschaften
IUPAC Name |
ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-3-17-14(16)11-4-6-12(7-5-11)18-8-13-15-10(2)9-19-13/h4-7,9H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXJCBIRJAKSMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=NC(=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1420004.png)








![2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)acetic acid](/img/structure/B1420022.png)

